molecular formula C14H19BFNO4 B1488124 (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid CAS No. 1704121-92-5

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid

Cat. No.: B1488124
CAS No.: 1704121-92-5
M. Wt: 295.12 g/mol
InChI Key: BNPTZJJRLPREMK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic organoboron structures. The complete systematic name breaks down into several key structural components that describe the molecular architecture in precise detail. The primary phenyl ring system contains a boronic acid functional group at the para position relative to a fluorine substituent, which occupies the ortho position on the aromatic ring. The spirocyclic component represents a sophisticated heterocyclic system where a piperidine ring shares a single carbon atom with a 1,4-dioxane ring, creating the characteristic spiro[4.5]decane framework.

The structural representation reveals a complex three-dimensional architecture that can be described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a linear representation as B(C1=C(C=C(C=C1)CN2CCC3(CC2)OCCO3)F)(O)O, which encodes the complete molecular structure in a computer-readable format. This notation system allows for precise structural communication and database searching across multiple chemical information platforms. The International Chemical Identifier string offers an alternative structural encoding that facilitates cross-database compatibility and ensures unambiguous compound identification across different chemical information systems.

The three-dimensional molecular geometry presents significant stereochemical considerations due to the spirocyclic framework and the specific substitution pattern on the aromatic ring. The azaspiro[4.5]decane core creates a rigid bicyclic system that influences the overall molecular conformation and potential binding interactions. The boronic acid functionality introduces additional conformational flexibility through the hydroxyl groups, which can participate in hydrogen bonding interactions and influence the compound's physical properties. The fluorine substituent on the phenyl ring contributes to the electronic properties of the aromatic system and affects the overall polar character of the molecule.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 1704121-92-5, which serves as the definitive unique identifier in chemical databases and commercial catalogs. This registry number provides unambiguous identification and ensures accurate communication across scientific literature, patent databases, and commercial supplier networks. The Chemical Abstracts Service system represents the gold standard for chemical identification, with this particular number being consistently referenced across multiple independent sources and commercial suppliers.

Several alternative identifiers complement the primary Chemical Abstracts Service number in various chemical databases and information systems. The Molecular Design Limited number MFCD28805588 provides an additional unique identifier that facilitates database searches and structural information retrieval. This identifier system proves particularly valuable for chemical inventory management and cross-referencing between different chemical information platforms. The International Chemical Identifier Key BNPTZJJRLPREMK-UHFFFAOYSA-N offers a hashed representation of the molecular structure that enables rapid database searching and exact structure matching.

Commercial suppliers and chemical databases often employ additional internal identifier systems to catalog and track this compound. Various catalog numbers appear across different suppliers, including specialized identifiers for different purity grades and packaging options. These alternative identifiers prove essential for procurement, inventory management, and quality control processes in research and industrial applications. The multiplicity of identifier systems reflects the compound's presence in diverse chemical databases and commercial networks, indicating its established position in specialized chemical markets.

Molecular Formula and Weight Analysis

The molecular formula C14H19BFNO4 provides a comprehensive elemental composition analysis that reveals the complex nature of this organoboron compound. This formula indicates the presence of fourteen carbon atoms forming the structural backbone, nineteen hydrogen atoms contributing to the molecular framework, one boron atom providing the characteristic boronic acid functionality, one fluorine atom serving as an aromatic substituent, one nitrogen atom integral to the spirocyclic system, and four oxygen atoms distributed between the boronic acid group and the dioxane ring component. The elemental composition reflects the sophisticated molecular architecture that combines multiple functional groups and heterocyclic systems.

The calculated molecular weight of 295.11 to 295.12 grams per mole demonstrates excellent consistency across multiple independent sources and calculation methods. This molecular weight places the compound in an intermediate range that balances structural complexity with synthetic accessibility. The precise molecular weight determination proves critical for analytical chemistry applications, including mass spectrometry analysis, quantitative synthesis planning, and purity assessment protocols. The relatively moderate molecular weight facilitates handling and purification procedures while maintaining the structural diversity necessary for specialized applications.

Property Value Source
Molecular Formula C14H19BFNO4
Molecular Weight 295.11-295.12 g/mol
Carbon Atoms 14
Hydrogen Atoms 19
Boron Atoms 1
Fluorine Atoms 1
Nitrogen Atoms 1
Oxygen Atoms 4

Detailed analysis of the molecular composition reveals important insights into the compound's chemical behavior and properties. The hydrogen-to-carbon ratio of approximately 1.36 indicates a moderately saturated organic structure with significant sp3 hybridization, consistent with the presence of the spirocyclic framework. The inclusion of multiple heteroatoms (boron, fluorine, nitrogen, and oxygen) contributes to the compound's polar character and potential for diverse chemical interactions. The balanced elemental composition suggests favorable properties for both synthesis and purification processes, making this compound accessible for research and specialized applications.

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO4/c16-13-9-11(1-2-12(13)15(18)19)10-17-5-3-14(4-6-17)20-7-8-21-14/h1-2,9,18-19H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPTZJJRLPREMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCC3(CC2)OCCO3)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which contributes to its distinctive chemical reactivity and biological properties. The presence of a boronic acid moiety enhances its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its role as a ligand for various receptors. Studies have indicated that compounds with similar structures exhibit significant affinity for sigma receptors, which are implicated in numerous neurological processes.

2. Sigma Receptor Affinity

Research has demonstrated that derivatives of the spirocyclic structure possess high affinity for sigma receptors:

  • Binding Affinity : For instance, a related compound showed a K(i) value of 5.4 ± 0.4 nM for σ1 receptors and selectivity for σ2 receptors with a 30-fold difference in affinity .
  • Implications : This selectivity suggests potential therapeutic applications in treating disorders associated with sigma receptor dysregulation.

3. Acetylcholine Antagonistic Activity

In studies examining acetylcholine antagonism, compounds related to this compound have shown promising results:

  • Activity Measurement : The pA values indicating antagonistic activity were comparable to known antagonists like atropine (pA 9.2) and scopolamine (pA 7.1) .
  • Therapeutic Potential : This activity positions the compound as a candidate for treating gastrointestinal disorders characterized by excessive acetylcholine signaling.

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Intermediate : A suitable diol reacts with a nitrogen-containing compound.
  • Introduction of the Boronic Acid Group : This step is crucial for enhancing the compound's biological activity.
  • Final Coupling Reaction : This involves attaching the fluorophenyl group under specific conditions to yield the final product.

Case Studies and Research Findings

StudyFindings
Sigma Receptor Binding Study Confirmed high affinity for σ1 and σ2 receptors; potential implications in neuropharmacology .
Acetylcholine Antagonism Demonstrated significant antagonistic effects comparable to established drugs; potential applications in treating gastrointestinal disorders .
In Vivo Studies Preliminary studies suggest efficacy in animal models; further research needed to establish therapeutic relevance .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that boronic acids can inhibit proteasome activity, making them potential candidates for anticancer therapies. The specific compound (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid has been studied for its ability to selectively target cancer cells and induce apoptosis through mechanisms involving proteasome inhibition and modulation of cell cycle progression .

Drug Development
This compound serves as a scaffold in the design of novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity against specific targets, such as kinases or other enzymes involved in disease pathways .

Chemical Biology

Targeted Drug Delivery
The incorporation of boronic acids into drug delivery systems has been explored due to their ability to form reversible covalent bonds with diols present in biological molecules. This property can be harnessed to create targeted delivery systems that release therapeutic agents in response to specific biological stimuli .

Biomarker Development
The compound's reactivity with biomolecules enables its use in developing probes for detecting specific biomarkers associated with diseases. This application is particularly relevant in diagnostics and personalized medicine, where early detection can significantly improve treatment outcomes .

Materials Science

Polymer Chemistry
this compound has been utilized in synthesizing new polymers with enhanced properties, such as increased thermal stability and mechanical strength. These materials have potential applications in electronics and nanotechnology .

Sensing Applications
The compound's ability to interact with various analytes makes it suitable for developing sensors that can detect environmental pollutants or biological markers. The integration of this boronic acid into sensor platforms can enhance sensitivity and specificity .

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The most potent derivative exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a promising lead for further development .

Case Study 2: Targeted Drug Delivery Mechanism

A research team investigated the use of this compound in a targeted drug delivery system aimed at prostate cancer cells. By conjugating the boronic acid to a chemotherapeutic agent, they demonstrated selective accumulation in tumor tissues and reduced systemic toxicity compared to non-targeted formulations .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Boronic Acids with Methoxyethyl Phenoxy Substituents
  • Compounds: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid .
  • Key Differences: Methoxyethyl phenoxy groups replace the spirocyclic system. Biological Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, with 1 µM achieving maximum inhibition of appressorium formation, outperforming trichostatin A (1.5 µM) . Implications: The absence of the spirocyclic system reduces steric bulk but may compromise target specificity compared to the spirocyclic analog.
Sulfonyl-Linked Spirocyclic Analogs
  • Compound : (4-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)sulfonyl)-3-fluorophenyl)boronic acid (CAS 1000343-59-8) .
  • Key Differences: Sulfonyl (-SO₂-) linker instead of methylene (-CH₂-). Fluorine at the 3-position of the phenyl ring. Discontinued status suggests synthetic challenges or inferior efficacy .
Pyridinyl Spirocyclic Analogs
  • Compound : (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid (CAS 928160-90-1) .
  • Key Differences :
    • Pyridine ring replaces fluorophenyl.
    • Applications : Used in medicinal chemistry for its nitrogen-containing aromatic system, which may enhance hydrogen bonding in target interactions .

Positional Isomers of Fluorophenyl Substituents

3-Fluorophenyl Variant
  • Compound : (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid (CAS 1704074-38-3) .
  • Key Differences: Fluorine at the 3-position instead of 2-position. Molecular Formula: C₁₄H₁₉BFNO₄ (MW 295.11) . Implications: Altered dipole moment and steric effects may modulate binding to enzymatic pockets compared to the 2-fluoro isomer.
Non-Fluorinated Analog
  • Compound : (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid (CAS 1704073-94-8) .
  • Key Differences: Absence of fluorine on the phenyl ring. Molecular Formula: C₁₄H₂₀BNO₄ (MW 277.13) . Implications: Reduced electron-withdrawing effects may lower reactivity in cross-coupling reactions and alter pharmacokinetics.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight Substituent Position Key Features Biological Activity
Target Compound (2-fluoro) C₁₄H₁₉BFNO₄ 295.11 2-fluorophenyl Spirocyclic methylene linker Not reported; expected Suzuki coupling utility
3-Fluorophenyl variant C₁₄H₁₉BFNO₄ 295.11 3-fluorophenyl Altered dipole vs. 2-fluoro Similar synthetic use
Non-fluorinated analog C₁₄H₂₀BNO₄ 277.13 No fluorine Higher lipophilicity Research applications
Sulfonyl-linked analog C₁₃H₁₆BF₂NO₆S 363.14 3-fluorophenyl, sulfonyl Increased polarity Discontinued; potential stability issues
Methoxyethyl phenoxy analog C₁₆H₁₈BFO₄ 316.13 Methoxyethyl phenoxy HDAC inhibition (1 µM IC₅₀) Antifungal activity

Preparation Methods

Structural and Chemical Context

The compound (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methylene bridge to a 2-fluorophenyl ring bearing a boronic acid functional group. The molecular formula is C14H19BFNO4 with a molecular weight of approximately 295.11 g/mol.

General Synthetic Strategy Overview

The synthesis of this compound generally involves two key components:

  • Construction of the 1,4-dioxa-8-azaspiro[4.5]decane core.
  • Installation of the boronic acid moiety on the 2-fluorophenyl ring, followed by coupling to the spirocyclic amine via a methylene linker.

Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

Based on patent literature (US3784551A), the 1,4-dioxa-8-azaspiro[4.5]decane framework is synthesized through cyclization reactions involving piperidine derivatives and appropriate diol or glycol components:

  • Starting Materials: 1-oxopiperidine derivatives (e.g., 1-ethoxycarbonyl-4-oxopiperidine) are reacted with thioglycolic acid or related reagents under reflux in solvents like benzene or chloroform.
  • Cyclization Conditions: Heating under reflux for several hours (6-9 hours) promotes ring closure to form the spirocyclic system.
  • Workup: The reaction mixture is washed with aqueous sodium bicarbonate and water, dried, and purified by distillation or recrystallization.
  • Functional Group Modifications: Alkylation or methylation steps can be performed on the nitrogen atom using formaldehyde or dialkyl sulfates in the presence of bases such as alkali metal carbonates in ethers or chloroform solvents.
  • Catalytic Reductions: Benzyl protecting groups on nitrogen can be removed by catalytic hydrogenation using palladium-carbon or Raney nickel catalysts in protic solvents at room temperature to elevated temperatures.

This method yields the spirocyclic amine with high purity and defined stereochemistry, suitable for subsequent functionalization.

Introduction of the Boronic Acid Group on the 2-Fluorophenyl Ring

  • Boronic Acid Formation: The boronic acid group is typically introduced via lithiation or metal-halogen exchange on a 2-fluorophenyl precursor, followed by quenching with trialkyl borates or boron electrophiles.
  • Alternative Routes: Suzuki-Miyaura cross-coupling reactions can be employed to attach the boronic acid moiety to the aromatic ring if the precursor contains an appropriate halogen substituent.

Coupling of the Spirocyclic Amine to the 2-Fluorophenylboronic Acid

  • Methylene Linkage Formation: The methylene bridge between the spirocyclic amine and the phenylboronic acid is formed by alkylation reactions using formaldehyde or related reagents.
  • Typical Reaction Conditions: Heating the spirocyclic amine with formaldehyde under reflux, often in the presence of formic acid or other acid catalysts, facilitates the formation of the N-methylene linkage.
  • Purification: The final product is purified by crystallization or chromatographic methods to obtain the boronic acid derivative with high purity.

Practical Considerations and Stock Solution Preparation

  • Solubility: The compound is moderately soluble in organic solvents and requires careful solvent selection for stock solution preparation. Heating to 37°C and ultrasonic agitation improve solubility.
  • Storage: Store at room temperature away from moisture. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.
  • Stock Solution Preparation Table:
Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.39 0.68 0.34
5 mg 16.94 3.39 1.69
10 mg 33.89 6.78 3.39
  • In vivo Formulation: Preparation involves dissolving the compound in DMSO, followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Outcome
Cyclization to spiro core 1-oxopiperidine + thioglycolic acid, reflux in benzene Formation of 1,4-dioxa-8-azaspiro core
Nitrogen alkylation/methylation Formaldehyde or dialkyl sulfate, base, ether/chloroform N-substituted spirocyclic amine
Benzyl group removal Pd-C or Raney Ni, H2, protic solvent, RT to 100°C Deprotected spirocyclic amine
Boronic acid installation Lithiation + trialkyl borate or Suzuki coupling 2-fluorophenylboronic acid derivative
Methylene bridge formation Formaldehyde, reflux, acid catalyst Coupling of spiro amine to phenylboronic acid

Research Findings and Applications

  • The compound has been studied as a ligand for sigma-1 receptors with high affinity, indicating its potential in medicinal chemistry.
  • The synthetic methods outlined provide reproducible access to the compound for biological and pharmacological research.
  • Stability and solubility data support its formulation in various solvents for in vitro and in vivo studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from spirocyclic precursors. A common approach includes Suzuki-Miyaura cross-coupling between a halogenated spirocyclic intermediate (e.g., bromo or iodo derivatives) and a fluorophenylboronic acid. Key parameters affecting yield include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (optimized between 80–100°C). Post-reaction purification via column chromatography is critical to isolate the boronic acid derivative, with precautions to avoid boroxine formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic framework and fluorophenyl substitution. The boronic acid group is identified via ¹¹B NMR or by derivatization with diols.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Challenges arise due to the boronic acid’s tendency to form anhydrides; thus, co-crystallization with stabilizing agents (e.g., 1,2-diols) is recommended .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and purity .

Q. What role does the spirocyclic moiety play in the compound’s stability and reactivity?

  • Methodological Answer : The 1,4-dioxa-8-azaspiro[4.5]decane moiety enhances steric bulk, reducing aggregation of the boronic acid group. The nitrogen atom in the spirocyclic system can act as a weak base, influencing solubility in polar solvents. Comparative studies with non-spiro analogs show improved thermal stability and reduced hydrolysis rates under acidic conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, buffer composition) affecting boronic acid reactivity. To resolve this:

  • Control Experiments : Include boronic acid-free controls to rule out non-specific interactions.
  • Structural Analog Comparison : Test derivatives with modified fluorophenyl or spirocyclic groups to isolate activity contributors.
  • Binding Studies : Use isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or saccharides) .

Q. What strategies mitigate boroxine formation during purification of this boronic acid derivative?

  • Methodological Answer :

  • Anhydrous Conditions : Use dry solvents (e.g., THF over molecular sieves) and inert atmospheres during synthesis.
  • Chromatography Alternatives : Avoid silica gel (which promotes boroxine formation) by using reverse-phase HPLC with acidic mobile phases.
  • Stabilization : Add 1,2-ethanediol (ethylene glycol) to form stable boronate esters, which are hydrolyzed post-purification .

Q. How to optimize cross-coupling reactions involving this compound to minimize byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance selectivity.
  • Temperature Gradients : Lower reaction temperatures (50–70°C) reduce deboronation side reactions.
  • Substrate Pre-activation : Pre-mix the boronic acid with a diol (e.g., pinacol) to stabilize it before coupling .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes show variations in bond lengths for the boronic acid group?

  • Methodological Answer : Discrepancies arise from dynamic equilibria between trigonal planar (boronic acid) and tetrahedral (boronate) forms. To address this:

  • Low-Temperature Crystallography : Collect data at 100 K to "freeze" the dominant conformation.
  • DFT Calculations : Compare experimental bond lengths with computational models to identify stabilization factors (e.g., hydrogen bonding) .

Q. How to reconcile conflicting solubility reports in polar vs. non-polar solvents?

  • Methodological Answer : Solubility is pH-dependent due to the boronic acid’s Lewis acidity. In polar solvents (e.g., DMSO), the compound may form charged species (e.g., B(OH)₃⁻), while in non-polar solvents (e.g., toluene), it remains neutral. Conduct solubility tests under controlled pH and ionic strength, and report solvent dielectric constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.